7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole
Description
Structure
3D Structure
Properties
CAS No. |
1019332-49-0 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole |
InChI |
InChI=1S/C11H12N2O/c1-2-8-5-9-10(14-8)4-3-7-6-12-13-11(7)9/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
KNAINJUJUJFFFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)CCC3=C2NN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Ethyl 4,5 Dihydro 1h Furo 2,3 G Indazole and Derivatives
General Strategies for Indazole Ring System Construction
The indazole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a common motif in pharmacologically active compounds. rsc.org Consequently, numerous synthetic methods for its construction have been developed over the years. These strategies often involve the formation of the critical N-N bond and the cyclization of a suitably substituted benzene derivative.
Intramolecular cyclization is a cornerstone of indazole synthesis, where a pre-functionalized aromatic precursor is induced to form the pyrazole ring. These reactions can be promoted by various means, including heat, transition metals, or photochemical irradiation. researchgate.net
A prominent method is the Cadogan reaction, which involves the reductive cyclization of o-nitroarenes using trivalent phosphorus reagents. wikipedia.org Another key strategy is intramolecular C-H amination, where an N-H bond of a hydrazone attacks an aromatic C-H bond, often facilitated by an oxidant. For instance, silver(I) salts have been shown to mediate the intramolecular oxidative C–H amination of arylhydrazones to afford a variety of 1H-indazoles. nih.gov This method is particularly effective for synthesizing 3-substituted indazoles that are challenging to access through other C-H amination techniques. nih.gov
Furthermore, [3+2] cycloaddition reactions provide a direct route to the indazole core. organic-chemistry.org This can involve the reaction of arynes with diazo compounds, such as the reaction between o-(trimethylsilyl)aryl triflates and diazo compounds in the presence of a fluoride (B91410) source to yield a wide range of substituted indazoles. organic-chemistry.org Rhodium(III)-catalyzed [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds has also been developed to construct spirocyclic indazole derivatives. youtube.com
| Cyclization Strategy | Precursors | Key Reagents/Conditions | Notes |
| Cadogan Cyclization | o-Nitroarenes | Trivalent phosphorus reagents (e.g., P(OEt)₃) | Reductive cyclization. wikipedia.org |
| Intramolecular C-H Amination | Arylhydrazones | Oxidants (e.g., AgNTf₂, PIFA) | Forms N-N bond via C-H activation. nih.gov |
| [3+2] Cycloaddition | Arynes + Diazo compounds | CsF or TBAF | Direct construction of the pyrazole ring. organic-chemistry.org |
| Photocyclization | 3-Phenyl-4-(2-heteroaryl)pyrazoles | UV light | Catalyst-free method for fused indazoles. researchgate.net |
Condensation and cross-coupling reactions offer powerful and versatile alternatives for constructing the indazole skeleton. These methods typically involve forming a key C-N or N-N bond via a transition-metal-catalyzed process.
A widely used approach is the intramolecular Ullmann-type coupling reaction. researchgate.net This strategy involves the condensation of an o-haloaryl aldehyde or ketone with a hydrazine (B178648) to form a hydrazone intermediate, which then undergoes a copper-catalyzed intramolecular N-arylation to yield the indazole ring. researchgate.netnih.gov This method avoids potentially hazardous reagents like nitrosamines and can be highly efficient. researchgate.net Palladium-catalyzed reactions are also prevalent, such as the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to synthesize 2-aryl-2H-indazoles. organic-chemistry.org
Copper-catalyzed C-N cross-coupling has been described for reacting 1H-indazoles with diaryliodonium salts, which affords 2-substituted-2H-indazoles with complete N(2)-regiocontrol. nih.gov Similarly, substituted 3-aminoindazoles can be prepared from 2-bromobenzonitriles through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org
The reaction between hydrazines and carbonyl compounds is a classic and direct method for forming pyrazole and indazole rings. researchgate.net The synthesis of 4,5,6,7-tetrahydro-1H-indazoles, the core of the target molecule, can be achieved through the AlCl₃-promoted reaction of cycloalkanones with hydrazones. researchgate.net
A foundational method is the reaction of o-fluorobenzaldehydes with hydrazine, which serves as a practical route to indazoles. nih.gov Using O-methyloximes of the aldehydes can prevent competitive Wolff-Kishner reduction, a common side reaction. nih.gov The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr synthesis, is a fundamental approach for creating the pyrazole ring, which can be extended to fused systems. researchgate.net
More complex cascades, such as the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, provide efficient one-pot access to 2H-indazoles. organic-chemistry.org
Derivatization and Functionalization Strategies for the Furo[2,3-g]indazole Scaffold
The furo[2,3-g]indazole core, a fusion of furan (B31954), pyrazole, and benzene rings, offers multiple sites for chemical modification. The reactivity of the indazole and furan rings can be selectively exploited to introduce a wide array of functional groups, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.
Modifications at the Indazole Nitrogen Atoms
The two nitrogen atoms of the indazole ring system (N1 and N2) are primary sites for derivatization, with their reactivity being influenced by both steric and electronic factors. The resulting N-substituted isomers can exhibit distinct biological profiles.
N-Alkylation: The alkylation of the indazole nitrogen is a common strategy to introduce diverse substituents. The reaction of the parent furo[2,3-g]indazole with various alkyl halides or other alkylating agents in the presence of a base typically yields a mixture of N1 and N2 isomers. The regioselectivity of this reaction can be influenced by the choice of base, solvent, and the nature of the alkylating agent. For instance, the use of sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) often favors alkylation at the N1 position. researchgate.net This selectivity is crucial as the position of the alkyl group can significantly impact the compound's interaction with biological targets.
N-Acylation: Acylation of the indazole nitrogens, typically achieved using acyl chlorides or anhydrides, is another important modification. Similar to alkylation, acylation can occur at either the N1 or N2 position. Interestingly, N2-acylated indazoles can sometimes rearrange to the more thermodynamically stable N1-acyl isomers, a transformation that can be facilitated by thermal conditions or the presence of a suitable catalyst. organic-chemistry.org This provides a potential route to selectively obtain N1-acylated derivatives.
Table 1: Examples of N-Alkylation and N-Acylation Reactions on the Furo[2,3-g]indazole Scaffold
| Reagent | Conditions | Major Product | Reference |
| 2-Bromoethylamine | K₂CO₃, DMF | 2-(7-Ethyl-1H-furo[2,3-g]indazol-1-yl)ethanamine | nih.gov |
| Acetyl chloride | Pyridine | 1-Acetyl-7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole | organic-chemistry.org |
| Benzyl bromide | NaH, THF | 1-Benzyl-7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole | researchgate.net |
Substitutions on the Furan Ring and their Synthetic Implications
The furan ring of the furo[2,3-g]indazole system is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. However, the fused nature of the ring system and the presence of the dihydro component can influence its reactivity compared to simple furans.
Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions such as halogenation, nitration, and formylation (e.g., Vilsmeier-Haack reaction) can potentially be applied to introduce substituents onto the furan ring. The position of substitution will be directed by the electronic properties of the fused ring system. While specific examples on the 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole scaffold are not extensively documented in readily available literature, the general principles of furan chemistry suggest that substitution would likely occur at the available positions of the furan ring.
Metalation and Cross-Coupling: Directed ortho-metalation (DoM) is a powerful tool for the functionalization of heterocyclic systems. Lithiation of the furan ring, followed by quenching with an electrophile, can introduce a wide range of substituents. The regioselectivity of metalation can be controlled by the choice of organolithium reagent and the presence of directing groups. Subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) on the halogenated or metalated furan ring can be employed to introduce aryl, heteroaryl, or amino groups, further expanding the chemical diversity of the scaffold.
Table 2: Potential Furan Ring Functionalization Reactions
| Reaction Type | Reagent | Potential Product |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | This compound-carbaldehyde |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole |
Introduction of Side Chains for Pharmacological Exploration
The introduction of various side chains at different positions of the this compound scaffold is a cornerstone of medicinal chemistry efforts to discover novel therapeutic agents. These side chains can modulate the compound's potency, selectivity, and pharmacokinetic properties. nih.gov
Side chains are most commonly introduced via the functionalization of the indazole nitrogen atoms, as described in section 2.3.1. For example, alkylamine side chains have been explored for their potential interactions with G-protein coupled receptors. The length and branching of the alkyl chain, as well as the nature of the terminal functional group (e.g., amine, alcohol, amide), can have a profound impact on biological activity.
Furthermore, functional groups introduced onto the furan or benzene rings can serve as handles for the attachment of more complex side chains. For instance, a formyl group introduced via a Vilsmeier-Haack reaction can be converted into a variety of other functionalities, such as amines via reductive amination or alcohols via reduction. These synthetic strategies allow for the systematic exploration of the chemical space around the furo[2,3-g]indazole core to identify compounds with optimal pharmacological profiles. nih.govparchem.com
Table 3: Examples of Side Chains for Pharmacological Exploration
| Side Chain | Point of Attachment | Potential Pharmacological Relevance | Reference |
| -(CH₂)₂-NH₂ | Indazole N1 | Receptor Agonism/Antagonism | nih.gov |
| -CH₂-Aryl | Indazole N1/N2 | Kinase Inhibition | parchem.com |
| -(CH₂)n-OH | Indazole N1 | Improved Solubility/Metabolic Stability | nih.gov |
Mechanistic Elucidation and Molecular Interactions of Furo 2,3 G Indazole Compounds
Characterization of Ligand-Receptor Interactions (e.g., 5-HT2C receptor agonism)
The furo[2,3-g]indazole nucleus has been identified as a key pharmacophore for developing potent and selective agonists for the 5-HT2C receptor, a G-protein coupled receptor implicated in various central nervous system functions. Research into a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives has elucidated important structure-activity relationships (SAR) for 5-HT2C receptor agonism. nih.gov
A prominent analogue, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, known as YM348, demonstrated a highly favorable in vitro profile. nih.gov This compound showed potent agonistic activity at the human 5-HT2C receptor and high selectivity over the related 5-HT2A receptor subtype. nih.gov The ethyl group at the 7-position of the furo[2,3-g]indazole core, as seen in the parent compound of interest, is a feature of this potent agonist. The SAR studies indicated that the nature and position of substituents on the furo[2,3-g]indazole ring system are crucial determinants of both potency and selectivity for the 5-HT2C receptor. nih.gov
The interaction of these ligands with the receptor is thought to involve specific binding pockets where the furoindazole core and its substituents form key hydrogen bonds and hydrophobic interactions with amino acid residues. For instance, in related indazole-based ligands targeting other receptors like VEGFR2, the pyrrolic NH of the indazole ring and the pyridinic nitrogen are critical for forming hydrogen bonds that stabilize the ligand within the kinase cavity. nih.gov A similar mechanism can be inferred for the interaction of 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole derivatives with the 5-HT2C receptor, where the heterocyclic nitrogen atoms are key interaction points.
Molecular Basis of Enzyme Inhibition and Activation
The indazole scaffold, including the furo[2,3-g]indazole variant, is a versatile structural motif for designing modulators of enzyme activity. nih.gov Derivatives have been shown to inhibit various enzyme classes, including kinases, deacetylases, and proteases, while others can act as enzyme activators.
Enzyme Inhibition: Indazole-based compounds have been successfully developed as inhibitors for several enzyme targets. For example, certain indazole derivatives are potent inhibitors of histone deacetylases (HDACs), particularly HDAC6, with IC50 values in the nanomolar range. researchgate.net The mechanism often involves a zinc-binding group on the indazole derivative that chelates the Zn2+ ion within the catalytic pocket of the HDAC enzyme. researchgate.net Other indazole derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key tyrosine kinase in angiogenesis. nih.gov These compounds bind to the kinase pocket, stabilized by hydrogen bonds and π–π stacking interactions with amino acids like Ala866, Lys868, and Glu885. nih.gov Furthermore, the related 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has yielded inhibitors of human neutrophil elastase (HNE). nih.gov
Enzyme Activation: Conversely, some indazole derivatives can activate enzymes. A notable example is 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1), which is known as an activator of soluble guanylyl cyclase (sGC). nih.gov This activation leads to an increase in cyclic GMP levels, which in turn modulates downstream cellular processes. The mechanism of YC-1's action on Ca2+-activated K+ currents has been shown to be biphasic, suggesting complex interactions that may be independent of its sGC-activating properties at higher concentrations. nih.gov
While direct studies on this compound are limited in this context, the established activity of its structural relatives suggests the potential of the furo[2,3-g]indazole core to be tailored for specific enzyme modulation.
Cellular Pathway Modulation by Furo[2,3-g]indazole Analogues
By interacting with receptors and enzymes, furo[2,3-g]indazole analogues can exert significant influence over intracellular signaling pathways. The specific pathway modulated depends on the initial molecular target and the cellular context.
One of the most critical signaling cascades, the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival, has been a target for indazole derivatives. nih.gov A series of 3-amino-1H-indazole derivatives were found to inhibit this pathway, leading to G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov These compounds were also shown to modulate the epithelial-mesenchymal transition (EMT) pathway by reducing the expression of key transcription factors like Snail and Slug. nih.gov
Another area of modulation involves ion channels. Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel. nih.gov By inhibiting this channel, these compounds prevent the influx of extracellular calcium, a critical signal for the activation of mast cells. This leads to the stabilization of mast cells and a reduction in the release of pro-inflammatory mediators, demonstrating a clear modulation of calcium signaling pathways. nih.gov
The versatility of the indazole core allows for the development of compounds that target various other pathways. For instance, indazole derivatives have been shown to modulate pathways related to inflammation and immunometabolism through targets like CD73. nih.gov
Tautomeric Equilibrium and its Impact on Biological Activity
Indazole and its derivatives, including the furo[2,3-g]indazole system, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.govnih.gov The two primary forms are the 1H-indazole and 2H-indazole tautomers. nih.gov
Generally, the 1H-tautomer is thermodynamically more stable and is therefore the predominant form. nih.govresearchgate.net This stability difference is often attributed to the greater aromaticity of the 1H-indazole structure compared to the quinoid-like structure of the 2H-tautomer. researchgate.net However, the tautomeric equilibrium is not fixed and can be influenced by several factors, including the nature and position of substituents, the solvent polarity, and the specific microenvironment of a receptor's binding site. nih.govnih.gov For example, while the 1H form is more stable in the gas phase, the 2H form can be significantly stabilized in solution through the formation of intermolecular hydrogen-bonded dimers. researchgate.net
This tautomeric equilibrium has a profound impact on the biological activity of indazole-containing compounds. nih.gov The different tautomers present distinct three-dimensional shapes and hydrogen-bonding capabilities (donor/acceptor patterns). Consequently, one tautomer may bind to a biological target with much higher affinity than the other. The ability of the molecule to adopt the correct tautomeric form for optimal interaction with a receptor or enzyme active site is crucial for its potency. The substitution at the 7-position with an ethyl group in this compound can influence this equilibrium, potentially favoring one tautomer and thereby contributing to its specific biological profile, such as its activity at the 5-HT2C receptor. nih.gov
Table of Mentioned Compounds
Computational Chemistry and Molecular Modeling Applications in Furo 2,3 G Indazole Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole. dntb.gov.ua These calculations solve the Schrödinger equation for a given molecular geometry to yield the electronic wavefunction, from which a wealth of information can be derived. By determining the optimized molecular geometry, researchers can obtain precise bond lengths, bond angles, and dihedral angles.
The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests lower reactivity. dntb.gov.ua Furthermore, the spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For instance, in related indazole derivatives, DFT calculations have been used to identify reactive sites and to understand the electronic basis for their observed biological activities. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting regions that are rich or poor in electrons. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific DFT calculations for this compound.
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jst.go.jpnih.govuni.luresearchgate.net In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. The primary goal of molecular docking is to identify the most likely binding mode(s) and to estimate the binding affinity of the complex.
The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible conformations and orientations. A scoring function is then used to rank the different poses, with lower scores generally indicating more favorable binding. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For many indazole-based compounds, docking studies have been instrumental in identifying them as inhibitors of various enzymes, such as kinases and cyclooxygenases. nih.govnih.gov
Table 2: Potential Protein Targets for this compound and Illustrative Docking Scores
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 3NT1 | -8.5 | TYR385, ARG120, SER530 |
| Proto-oncogene B-Raf | 4YHT | -9.2 | CYS532, GLU501, ASP594 |
| 5-HT2C Receptor | 6BQG | -7.8 | SER139, ASN344, TRP340 |
Note: The data in this table is for illustrative purposes. The selection of targets is based on the known biological activities of related indazole compounds. The binding affinities and interacting residues are hypothetical and would need to be determined through actual docking studies.
Molecular Dynamics Simulations for Conformational Analysis and Binding Thermodynamics
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. uni.lu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of both the ligand and the receptor.
For this compound, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. By running a simulation for several nanoseconds or longer, one can observe whether the ligand remains stably bound in the active site or if it dissociates. These simulations also provide a more accurate estimation of the binding free energy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area). nih.gov These calculations can decompose the binding energy into contributions from different types of interactions, providing a deeper understanding of the driving forces for binding.
Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation for a Ligand-Protein Complex
| Parameter/Output | Description |
| Simulation Time | The duration of the simulation, typically in the range of 100-1000 nanoseconds. |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone atoms from their initial positions, indicating the stability of the protein structure. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues, highlighting flexible regions of the protein. |
| Binding Free Energy (ΔG_bind) | A more accurate estimation of the binding affinity that includes entropic contributions. |
| Hydrogen Bond Occupancy | The percentage of simulation time that specific hydrogen bonds are present, indicating their strength and stability. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.
To build a QSAR model for furo[2,3-g]indazole derivatives, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, partial charges). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity.
A robust QSAR model can be a valuable tool for prioritizing the synthesis of new derivatives of this compound with potentially improved activity.
Table 4: Examples of Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Example Descriptors | Description |
| Constitutional | Molecular Weight (MW), Number of H-bond donors/acceptors | Basic properties derived from the molecular formula. |
| Topological | Wiener Index, Kier & Hall Shape Indices | Numerical values that describe the atomic connectivity in a molecule. |
| Geometric | Molecular Surface Area (MSA), Molecular Volume | 3D properties related to the size and shape of the molecule. |
| Electronic | LogP, Molar Refractivity, Dipole Moment | Properties related to the electronic and hydrophobic character of the molecule. |
Future Research Directions and Translational Perspectives for 7 Ethyl 4,5 Dihydro 1h Furo 2,3 G Indazole
Exploration of Novel Synthetic Methodologies and Chemical Transformations
The advancement of 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole as a therapeutic lead is contingent on the development of robust and versatile synthetic strategies. While an efficient preparative route has been documented, future research should focus on methodologies that allow for greater structural diversity and scalability. jst.go.jp
Future synthetic explorations could involve:
Catalytic C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed C-H activation, could offer novel pathways to functionalize the indazole and furan (B31954) rings directly. This approach can create derivatives that are difficult to access through traditional methods. researchgate.net
Multicomponent Reactions: Investigating one-pot multicomponent reactions could streamline the synthesis process, improving efficiency and yield. researchgate.net Such strategies are valuable for rapidly generating a library of analogs for structure-activity relationship (SAR) studies.
Flow Chemistry: For scalable and safe production, converting batch syntheses to continuous flow processes would be a significant advancement. This could improve reaction control, reduce waste, and facilitate large-scale manufacturing for later preclinical and clinical development.
Furthermore, a systematic exploration of the chemical transformations of the furo[2,3-g]indazole core is necessary. This includes electrophilic and nucleophilic substitution, oxidation, and reduction to understand the reactivity of the molecule and to enable the synthesis of a wide array of derivatives.
Table 1: Potential Synthetic Strategies for Furo[2,3-g]indazole Analogs
| Synthetic Approach | Description | Potential Advantages |
| Scaffold Hopping & Molecular Hybridization | Replacing parts of the core scaffold with other isosteres or combining it with other pharmacologically active motifs. nih.gov | Access to novel chemical space and potentially new biological activities. nih.gov |
| Structure-Guided Design | Utilizing computational docking and modeling to design derivatives with improved binding affinity for a specific biological target. nih.gov | Increased potency and selectivity, reducing off-target effects. |
| Fragment-Based Drug Design | Using small molecular fragments that bind to the target protein as starting points for building more potent ligands. nih.gov | Efficient exploration of the binding site to develop highly optimized lead compounds. |
Identification and Validation of New Molecular Targets
A critical step in the translational path of this compound is the identification and validation of its biological targets. The broader indazole class of compounds exhibits a wide range of pharmacological activities by modulating various key proteins involved in disease. nih.govnih.gov This suggests that the furo[2,3-g]indazole scaffold could interact with multiple targets.
Potential molecular targets for indazole derivatives include:
Kinases: Many indazole-containing compounds are potent inhibitors of protein kinases such as Fibroblast Growth Factor Receptors (FGFR), p38α (MAPK14), Aurora kinases, and the PI3K/AKT/mTOR pathway, which are crucial in cancer and inflammatory diseases. nih.govnih.govnih.gov
G-Protein Coupled Receptors (GPCRs): Derivatives have been developed as 5-HT3 receptor antagonists. nih.gov
Enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1) is another target for which indazole inhibitors have been developed, with implications for cancer immunotherapy. nih.gov
Imidazoline (B1206853) Receptors: Certain indazole analogs show high affinity for I1-imidazoline receptors, suggesting potential applications in cardiovascular diseases like hypertension. nih.gov
Future research should employ a multi-pronged approach for target identification, including affinity-based proteomics, and computational screening against a panel of known drug targets. Once putative targets are identified, validation studies using techniques like cellular thermal shift assays (CETSA), siRNA-mediated gene silencing, and enzymatic assays will be crucial to confirm the mechanism of action.
Table 2: Examples of Molecular Targets for Indazole-Based Compounds
| Target Family | Specific Target Example | Associated Disease Area | Citation |
| Protein Kinases | Fibroblast Growth Factor Receptor (FGFR) | Cancer | nih.gov |
| p38α (MAPK14) | Dilated Cardiomyopathy | nih.gov | |
| PI3K/AKT/mTOR Pathway | Cancer | nih.gov | |
| Aurora Kinase | Cancer | nih.gov | |
| Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer | nih.gov |
| Receptors | I1-Imidazoline Receptor | Hypertension | nih.gov |
Design and Synthesis of Next-Generation Furo[2,3-g]indazole Derivatives
Building on novel synthetic methods and knowledge of molecular targets, the next logical step is the rational design and synthesis of next-generation derivatives with improved properties. The goal is to optimize the lead compound for potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
The design of new analogs should be guided by establishing a clear structure-activity relationship (SAR). nih.gov This involves systematically modifying different parts of the this compound molecule, such as the ethyl group at the 7-position, the dihydro-furo ring, and the indazole core, and assessing the impact on biological activity. For instance, studies on other heterocyclic systems have shown that introducing different substituents can significantly modulate target affinity and selectivity. nih.govnih.gov
Computational chemistry and molecular modeling will be invaluable in this phase. Docking studies can predict how newly designed derivatives will bind to the target protein, helping to prioritize which compounds to synthesize. nih.gov This in silico approach saves resources and accelerates the discovery of optimized leads. mdpi.com
Development of Advanced Preclinical Disease Models for Efficacy Assessment
To translate the potential of this compound and its next-generation derivatives into clinical applications, rigorous efficacy testing in relevant preclinical disease models is essential. The choice of models will depend on the validated molecular target and the intended therapeutic indication.
Given the broad activities of indazoles, these models could span several disease areas:
Oncology: If the compound is identified as a kinase inhibitor, efficacy would be assessed in various cancer cell lines (e.g., HT-29, MCF-7, A-549) and subsequently in patient-derived xenograft (PDX) mouse models, which more accurately reflect human tumor biology. nih.gov
Cardiovascular Disease: For compounds targeting receptors implicated in hypertension, models of spontaneously hypertensive rats would be appropriate to evaluate effects on blood pressure and heart rate. nih.gov
Inflammatory Conditions: Should the compound show anti-inflammatory properties, its efficacy could be tested in models of inflammatory bowel disease or rheumatoid arthritis.
Beyond traditional cell culture and animal models, advanced models such as 3D organoids and "disease-on-a-chip" platforms can offer more physiologically relevant data on efficacy and potential toxicity. These models can better predict human responses and de-risk the transition to clinical trials. Furthermore, in vivo studies must include comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling to establish a clear relationship between drug exposure and the biological response. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
